9-[(2-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
9-[(2-Fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic coumarin derivative characterized by a cyclopenta[c]chromen-4-one core substituted with a 2-fluorobenzyloxy group at position 9 and a methyl group at position 5. The fluorine atom on the benzyl moiety may enhance metabolic stability and influence electronic properties compared to non-halogenated analogs .
Properties
CAS No. |
6150-79-4 |
|---|---|
Molecular Formula |
C12H38Mg3O28 |
Molecular Weight |
703.33 g/mol |
IUPAC Name |
trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;tetradecahydrate |
InChI |
InChI=1S/2C6H8O7.3Mg.14H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;14*1H2/q;;3*+2;;;;;;;;;;;;;;/p-6 |
InChI Key |
YDQURDHFAGFVOV-UHFFFAOYSA-H |
SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC=CC=C4F |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mg+2].[Mg+2].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorobenzyl alcohol with a suitable cyclopentadiene derivative under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including methylation and cyclization, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-[(2-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
9-[(2-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-[(2-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs include substitutions on the benzyloxy group, halogenation patterns, and additional functional groups.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Biological Activity
The compound 9-[(2-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a cyclopenta[c]chromene core, characterized by the presence of a fluorobenzyl ether substituent, which may influence its interaction with biological targets. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Molecular Characteristics
- Molecular Formula : CHFO
- Molecular Weight : Approximately 336.35 g/mol
- Structural Features : The compound includes a cyclopenta[c]chromene core with a fluorobenzyl ether substituent at the 9-position and a methyl group at the 7-position.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopenta[c]chromene core with fluorobenzyl ether | Potential anticancer activity |
| 7-Methoxyflavone | Methoxy group instead of fluorine | Anticancer |
| 4-Hydroxycoumarin | Hydroxy group with similar chromene structure | Anticoagulant |
Anticancer Potential
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromene structures can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: In Vitro Analysis
In a study assessing the cytotoxic effects of this compound on breast cancer cell lines, it was found to inhibit cell growth with an IC50 value indicative of strong anti-proliferative effects. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
The biological activity of This compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Interaction with Receptors : The fluorobenzyl group may enhance binding affinity to specific biological receptors, leading to altered cellular responses.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with moderate lipophilicity due to the fluorinated substituent. Toxicological assessments indicate low cytotoxicity against non-cancerous cell lines, suggesting a degree of selectivity for cancer cells.
Summary of Key Studies
- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited proliferation and induced apoptosis.
- Mechanistic Insights : Research revealed that the compound modulates the expression of genes involved in apoptosis and cell cycle regulation.
- Comparative Analysis : When compared to structurally similar compounds, This compound exhibited enhanced biological activity due to its unique structural modifications.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
